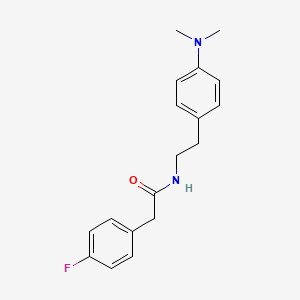

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c1-21(2)17-9-5-14(6-10-17)11-12-20-18(22)13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDBHUPSRMJHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with nitromethane in the presence of a base to form 4-fluoro-β-nitrostyrene.

Reduction: The nitro group in 4-fluoro-β-nitrostyrene is then reduced to form 4-fluoro-β-phenethylamine.

Acylation: The resulting amine is acylated with 2-chloro-N,N-dimethylacetamide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anesthetic effects.

Pharmacology: Research focuses on its interaction with various receptors and its potential as a therapeutic agent.

Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.

Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can interact with receptor sites, while the fluorophenyl group can enhance binding affinity and specificity. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Triazinyl Acetamide Derivatives ()

Compounds 3b–3i in share a triazinyl core with varying aryl substituents. For example:

- 3g: N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-(4-fluorophenyl)-2-oxoacetamide Molecular Formula: C₁₄H₁₆N₅O₂ Key Features: The 4-fluorophenyl group and triazinyl core contrast with the phenethyl backbone of the target compound.

Thiazole and Piperazine Derivatives ()

Compounds 13–18 in incorporate thiazole and piperazine moieties. For instance:

- 15: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Molecular Weight: 410.51 g/mol Melting Point: 269–270°C The fluorophenyl-piperazine group introduces basicity and polar interactions, contrasting with the dimethylamino-phenethyl group in the target compound.

Comparison :

- Electronic Effects: The dimethylamino group (electron-donating) in the target compound may increase electron density at the acetamide carbonyl, altering reactivity compared to the electron-withdrawing fluorine in compound 13.

- Bioactivity : Piperazine-thiazole derivatives (e.g., compound 15) are designed as matrix metalloproteinase (MMP) inhibitors , whereas the target compound’s bioactivity remains uncharacterized but could target neurological or inflammatory pathways.

Click Chemistry-Derived Triazole Acetamides ()

- 11d: N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Molecular Formula: C₂₀H₁₅FN₆O₂S Synthesis: Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Key Differences :

- Synthetic Route : The target compound may employ traditional amide coupling, while 11d uses click chemistry for triazole formation.

Simple Acetamide Derivatives ()

- 2-Chloro-N-(4-fluorophenyl)acetamide (): Simpler structure with a chloroacetamide group. Used as an intermediate for synthesizing quinoline and piperazinedione derivatives .

- N-{3-[4-(dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide (): Propyl linker instead of phenethyl, reducing steric bulk.

Comparison :

- The target compound’s phenethyl group may improve binding to hydrophobic pockets compared to the propyl-linked analog.

- Chloroacetamides () are more reactive toward nucleophilic substitution, whereas the target compound’s acetamide is stabilized by the dimethylamino group.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide is a synthetic compound characterized by a unique chemical structure that includes a dimethylamino group, a phenethyl moiety, and a fluorophenyl acetamide framework. This compound has garnered attention for its potential biological activities and applications in pharmacology and medicinal chemistry.

- Molecular Formula : C18H22FNO

- Molecular Weight : 300.4 g/mol

The presence of the dimethylamino group facilitates interactions with various biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Research indicates that this compound may modulate specific biological pathways through its interactions with target proteins. The compound's ability to participate in hydrogen bonding and electrostatic interactions enhances its binding affinity to various receptors and enzymes, which is crucial for understanding its therapeutic potential.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits significant biological activity:

- Antiproliferative Activity : In vitro assays suggest that derivatives of similar compounds display inhibitory effects on solid tumor cells. For instance, related compounds have shown IC50 values ranging from 1.30 μM to higher concentrations against various cancer cell lines .

- Cancer Cell Line Testing : Compounds structurally related to this compound have been tested against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). Notably, some derivatives demonstrated lower cytotoxicity compared to established drugs like imatinib .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-N-[1-(2-phenethyl)-4-piperidinyl]acetamide | Contains a piperidine ring | Different nitrogen-containing structure influences activity |

| 3,4-dichloro-N-[1-dimethylamino]cyclohexylmethylbenzamide | Cyclohexyl moiety instead of phenethyl | Variation in ring structure impacts biological activity |

| 4-fluoro-N-methylethcathinone | Contains a methylethylamine structure | Different amine configuration affects pharmacodynamics |

The distinct combination of functional groups in this compound provides it with unique properties that may enhance its biological interactions compared to these similar compounds.

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of phenylacetamide derivatives, compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. The findings indicated that some derivatives exhibited promising cytotoxic effects against prostate cancer cell lines, suggesting that modifications in the structural framework could lead to enhanced therapeutic efficacy .

Case Study 2: HDAC Inhibition

Another study focused on the development of HDAC inhibitors, where fluorine substitution was performed on lead compounds. Although not directly involving this compound, it highlights the significance of fluorinated compounds in enhancing biological activity against specific targets like HDAC3 . This suggests potential pathways for further exploration of this compound in similar therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.